molecular formula C15H21NO3 B13002552 (R)-4-((R)-1-hydroxyethyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one

(R)-4-((R)-1-hydroxyethyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one

Cat. No.: B13002552
M. Wt: 263.33 g/mol
InChI Key: PMHXOVWGWGSGGS-DMDPSCGWSA-N
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Description

®-4-(®-1-hydroxyethyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one core, a hydroxyethyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(®-1-hydroxyethyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one typically involves several steps, including the formation of the pyrrolidin-2-one core and the introduction of the hydroxyethyl and methoxyphenyl groups. Common synthetic routes may include:

    Formation of the Pyrrolidin-2-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: This can be achieved through the addition of an appropriate hydroxyethylating agent, such as ethylene oxide, under controlled conditions.

    Introduction of the Methoxyphenyl Group: This step may involve the use of a methoxyphenylating agent, such as 4-methoxybenzyl chloride, in the presence of a suitable base.

Industrial Production Methods

Industrial production of ®-4-(®-1-hydroxyethyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed on the carbonyl group of the pyrrolidin-2-one core to form alcohols.

    Substitution: The methoxyphenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield corresponding ketones, while reduction of the pyrrolidin-2-one core may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(®-1-hydroxyethyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its chiral nature makes it a valuable tool for studying enantioselective processes.

Medicine

In medicine, ®-4-(®-1-hydroxyethyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-4-(®-1-hydroxyethyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-((S)-1-hydroxyethyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one
  • ®-4-(®-1-hydroxyethyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one
  • (S)-4-((S)-1-hydroxyethyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one

Uniqueness

The uniqueness of ®-4-(®-1-hydroxyethyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one lies in its specific chiral configuration. This configuration imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity due to its unique stereochemistry.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

(4R)-4-[(1R)-1-hydroxyethyl]-1-[(1S)-1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C15H21NO3/c1-10(12-4-6-14(19-3)7-5-12)16-9-13(11(2)17)8-15(16)18/h4-7,10-11,13,17H,8-9H2,1-3H3/t10-,11+,13+/m0/s1

InChI Key

PMHXOVWGWGSGGS-DMDPSCGWSA-N

Isomeric SMILES

C[C@H]([C@@H]1CC(=O)N(C1)[C@@H](C)C2=CC=C(C=C2)OC)O

Canonical SMILES

CC(C1CC(=O)N(C1)C(C)C2=CC=C(C=C2)OC)O

Origin of Product

United States

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